2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile
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Overview
Description
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile typically involves the condensation of 2-aminobenzothiazole with 4-(dimethylamino)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives under strong alkaline conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Strong alkaline conditions, such as the use of sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups into the benzothiazole ring.
Scientific Research Applications
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 2,4,6-trimethylbenzenesulfonate: An organic nonlinear optical crystal with similar structural features.
Benzothiazolium derivatives: Compounds with similar benzothiazole cores but different substituents, exhibiting diverse biological activities.
Uniqueness
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
688328-61-2 |
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Molecular Formula |
C18H15N3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3-benzothiazole-6-carbonitrile |
InChI |
InChI=1S/C18H15N3S/c1-21(2)15-7-3-13(4-8-15)6-10-18-20-16-9-5-14(12-19)11-17(16)22-18/h3-11H,1-2H3 |
InChI Key |
QSZDGJSUYXFAHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=C(C=C3)C#N |
Origin of Product |
United States |
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